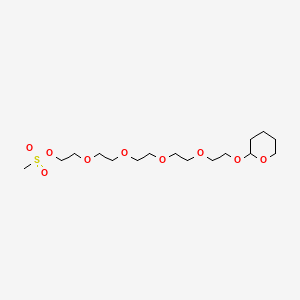
MS-Peg5-thp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MS-Peg5-thp: is a polyethylene glycol (PEG)-based PROTAC (proteolysis-targeting chimera) linker. It is used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is particularly valuable in the field of targeted therapy drugs, offering a promising approach for the development of new treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MS-Peg5-thp involves the conjugation of a PEG chain with a tetrahydropyran (THP) group. The reaction typically requires the use of a base catalyst and an appropriate solvent to facilitate the coupling reaction. The PEG chain is activated with a leaving group, such as a tosylate or mesylate, which then reacts with the THP group under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the product’s consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
MS-Peg5-thp undergoes various chemical reactions, including:
Oxidation: The PEG chain can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can convert the THP group to a hydroxyl group.
Substitution: The PEG chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the leaving group on the PEG chain.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives of the PEG chain.
Reduction: Hydroxyl derivatives of the THP group.
Substitution: Various substituted PEG derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
MS-Peg5-thp has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and interaction by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents .
Mécanisme D'action
MS-Peg5-thp functions as a linker in PROTACs, which contain two different ligands connected by the PEG chain. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
MS-Peg4-thp: A shorter PEG chain variant with similar properties.
MS-Peg6-thp: A longer PEG chain variant with extended reach.
MS-Peg5-azide: Contains an azide group instead of the THP group, offering different reactivity
Uniqueness
MS-Peg5-thp is unique due to its specific PEG chain length and THP group, which provide optimal flexibility and stability for PROTAC synthesis. Its balance of hydrophilicity and hydrophobicity makes it suitable for a wide range of applications in targeted protein degradation .
Propriétés
Formule moléculaire |
C16H32O9S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C16H32O9S/c1-26(17,18)25-15-13-22-11-9-20-7-6-19-8-10-21-12-14-24-16-4-2-3-5-23-16/h16H,2-15H2,1H3 |
Clé InChI |
ZYOUHTVNNLNQNS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCOCCOCCOCCOCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


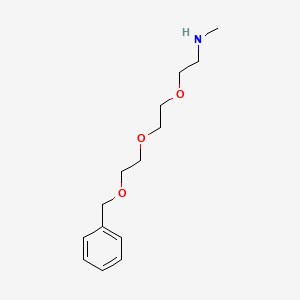
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)
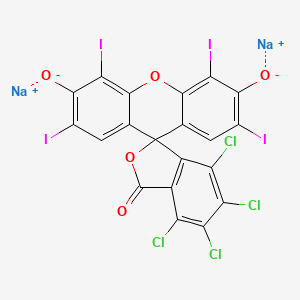
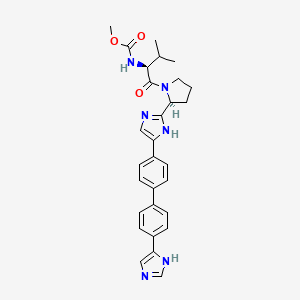
![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)

![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)
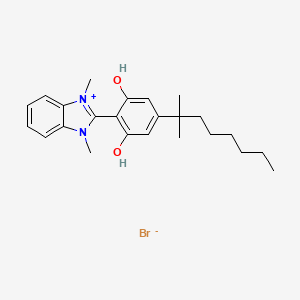
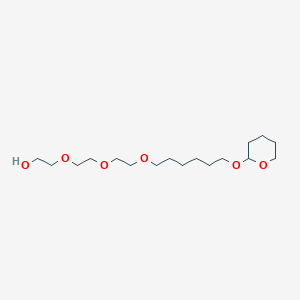
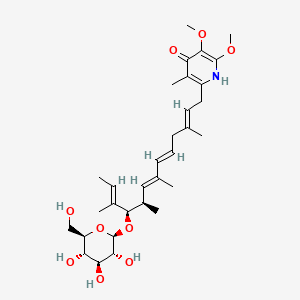
![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)
